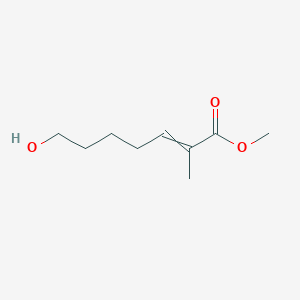
Methyl 7-hydroxy-2-methylhept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-hydroxy-2-methylhept-2-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an ester functional group conjugated to a carbon-carbon double bond at the α,β position . The molecular formula of this compound is C9H16O3, and it features a hydroxyl group and a methyl group attached to a heptenoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-hydroxy-2-methylhept-2-enoate can be achieved through various synthetic routes. One common method involves the esterification of 7-hydroxy-2-methylhept-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-2-methylhept-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-2-methylhept-2-enoate.
Reduction: Formation of 7-hydroxy-2-methylheptanol.
Substitution: Formation of 7-halo-2-methylhept-2-enoate derivatives.
Scientific Research Applications
Methyl 7-hydroxy-2-methylhept-2-enoate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of Methyl 7-hydroxy-2-methylhept-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functional group play crucial roles in its reactivity and interactions with biological molecules. The compound may act as a substrate for enzymes, leading to the formation of various metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl 7-hydroxy-2-methylhept-2-enoate can be compared with other similar compounds such as:
Methyl 7-hydroxyhept-2-enoate: Lacks the methyl group at the 2-position.
Methyl 2-methylhept-2-enoate: Lacks the hydroxyl group at the 7-position.
Methyl 7-oxo-2-methylhept-2-enoate: Contains a ketone group instead of a hydroxyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
101226-86-2 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 7-hydroxy-2-methylhept-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-8(9(11)12-2)6-4-3-5-7-10/h6,10H,3-5,7H2,1-2H3 |
InChI Key |
FZWVNKMOHBYPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















